molecular formula C13H13N3O4S B3016537 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate CAS No. 302552-81-4

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

Cat. No.: B3016537
CAS No.: 302552-81-4
M. Wt: 307.32
InChI Key: ZQCFEDPYKMPDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a chemical compound that belongs to the thiazolidinone class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate typically involves the reaction of amines, isothiocyanates, and acetylenic esters through a three-component coupling annulation process . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-quality starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with different functional groups.

Scientific Research Applications

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it has been reported to have insulin-sensitizing properties, which increase glucose uptake in fat and muscle cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Imino-4-oxothiazolidin-5-yl)-N-phenyl-acetamide
  • Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate

Uniqueness

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate stands out due to its unique structural features and versatile applications. Unlike its similar compounds, it has shown a broader range of biological activities and potential therapeutic benefits.

Properties

IUPAC Name

[4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-8(3-5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCFEDPYKMPDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.